molecular formula C16H16N2O3 B8796169 [4-(3-o-Tolyl-ureido)-phenyl]-acetic acid CAS No. 181517-99-7

[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid

Cat. No. B8796169
M. Wt: 284.31 g/mol
InChI Key: DDKMATGXLMCTOX-UHFFFAOYSA-N
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Patent
US06355662B1

Procedure details

To a stirred mixture of 4-aminophenylacetic acid (15.0 g) and o-tolylisocyanate (10.2 ml) in CH2Cl2 (200 ml) was added triethylamine (13.8 ml). After 1 h the resulting homogeneous solution was concentrated under reduced pressure, dissolved in water (100 ml) and acidified to pH 2 with 1N HCl. The off-white ppt was filtered, suspended in THF (200 ml) and 10 ml conc. HCl was added. The resulting homogeneous solution was concentrated under reduced pressure and recrystallized from EtOAc (800 ml) to give 22 g of the title compound as a white solid. MP 221-20° C.; MS [M+1]+285.2; Analysis calcd. for C16H16N203: C (67.59), H (5.67), N (9.85). Found: C (67.22), H (5.78), N (9.69).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1([CH3:21])[C:13]([N:18]=[C:19]=[O:20])=[CH:14][CH:15]=[CH:16][CH:17]=1.C(N(CC)CC)C>C(Cl)Cl>[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][C:19](=[O:20])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
10.2 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)N=C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the resulting homogeneous solution was concentrated under reduced pressure
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (100 ml)
FILTRATION
Type
FILTRATION
Details
The off-white ppt was filtered
ADDITION
Type
ADDITION
Details
10 ml conc. HCl was added
CONCENTRATION
Type
CONCENTRATION
Details
The resulting homogeneous solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc (800 ml)

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(NC1=CC=C(C=C1)CC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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